4-Methylpentedrone Hydrochloride
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Overview
Description
4-Methylpentedrone Hydrochloride, also known as 4-Methyl-α-methylamino-valerophenone hydrochloride, is a stimulant drug belonging to the cathinone class. It is a designer drug that has been sold online and is known for its psychoactive properties. This compound is a higher homolog of 4-methylmethcathinone (mephedrone) and 4-methylbuphedrone, and it can also be viewed as the methylamino analog of pyrovalerone .
Preparation Methods
The synthesis of 4-Methylpentedrone Hydrochloride involves several steps:
Chemical Reactions Analysis
4-Methylpentedrone Hydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: Oxidation of 4-Methylpentedrone can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
4-Methylpentedrone Hydrochloride has several scientific research applications:
Mechanism of Action
4-Methylpentedrone Hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor, similar to other cathinones. This mechanism involves blocking the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation and euphoria . The molecular targets include the norepinephrine and dopamine transporters, which are crucial for the compound’s psychoactive effects .
Comparison with Similar Compounds
4-Methylpentedrone Hydrochloride can be compared with other similar compounds:
Similar Compounds: 4-Methylmethcathinone (mephedrone), 4-Methylbuphedrone, and pyrovalerone are structurally related to 4-Methylpentedrone.
Uniqueness: this compound is unique due to its specific substitution pattern and its potent stimulant effects.
Properties
Molecular Formula |
C13H20ClNO |
---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H |
InChI Key |
WAZUVZLQZASDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
Origin of Product |
United States |
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